molecular formula C10H16O4 B8579859 2-(2,2-Dimethoxyacetyl)cyclohexan-1-one

2-(2,2-Dimethoxyacetyl)cyclohexan-1-one

Cat. No.: B8579859
M. Wt: 200.23 g/mol
InChI Key: FCQCREMSMMCJTA-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyacetyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of a cyclohexanone ring substituted with a 2-(2,2-dimethoxy-acetyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxyacetyl)cyclohexan-1-one typically involves the acylation of cyclohexanone with 2,2-dimethoxyacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyacetyl)cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines

Scientific Research Applications

2-(2,2-Dimethoxyacetyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethoxyacetyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethoxyacetophenone
  • 2,2-Dimethoxyacetaldehyde
  • 2,2-Dimethoxyacetic acid

Uniqueness

2-(2,2-Dimethoxyacetyl)cyclohexan-1-one is unique due to its cyclohexanone ring structure combined with the 2,2-dimethoxy-acetyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-(2,2-dimethoxyacetyl)cyclohexan-1-one

InChI

InChI=1S/C10H16O4/c1-13-10(14-2)9(12)7-5-3-4-6-8(7)11/h7,10H,3-6H2,1-2H3

InChI Key

FCQCREMSMMCJTA-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)C1CCCCC1=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cyclohexanone Compound 2a (1.37 g, 14.0 mMol) in THF (5 mL) was added dropwise to a solution of LHMDS (16.0 mL, 16.0 mMol) in anhydrous THF (25 mL) at −78° C. under a N2 atmosphere. The solution was stirred at −78° C. for about 1 hr. Methyl dimethoxyacetate Compound 11a (1.88 g, 14.0 mMol) in anhydrous THF (5 mL) was then added dropwise. The reaction mixture was stirred while warming to r.t. over a period of about 15 hrs, then the reaction was quenched with water (5 mL). The organic layer was diluted with EtOAc (100 mL) and washed with water and brine. The organic layer was separated and dried with anhydrous sodium sulfate, then filtered and concentrated in vacuo to yield a crude product as an oil. The oil was purified by flash chromatography (eluted with 10% EtOAc in hexane) to afford 2-(2,2-dimethoxy-acetyl)-cyclohexanone Compound 11b (1.82 g, 65%).
Quantity
0 (± 1) mol
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reactant
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Name
2a
Quantity
1.37 g
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reactant
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Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
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solvent
Reaction Step One
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Quantity
25 mL
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solvent
Reaction Step One
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0 (± 1) mol
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11a
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1.88 g
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5 mL
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Yield
65%

Synthesis routes and methods II

Procedure details

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